An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone (CAS 832-58-6)
An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone (CAS 832-58-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4',6'-Trimethoxyacetophenone, with a CAS number of 832-58-6, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, characterized by an acetophenone (B1666503) core with three methoxy (B1213986) groups symmetrically positioned on the phenyl ring, imparts unique reactivity and biological potential. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and known biological activities, tailored for professionals in research and drug development.
Chemical and Physical Properties
2',4',6'-Trimethoxyacetophenone is a white to off-white crystalline solid.[1][2] It is soluble in organic solvents such as chloroform.[1][2] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of 2',4',6'-Trimethoxyacetophenone
| Property | Value | Reference |
| CAS Number | 832-58-6 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Melting Point | 98-102 °C | [1][2] |
| Boiling Point (Predicted) | 343.0 ± 37.0 °C | [2] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in chloroform | [1][2] |
| Form | Solid | [2] |
| Color | Off-white to light yellow | [2] |
| InChI Key | KPZWHZSIXZXDMW-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)c1c(OC)cc(OC)cc1OC |
Spectroscopic Data
The structural elucidation of 2',4',6'-Trimethoxyacetophenone is confirmed by various spectroscopic techniques. The key spectral data are presented below.
Table 2: Spectroscopic Data for 2',4',6'-Trimethoxyacetophenone
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-) | [3] |
| ¹³C NMR (CDCl₃) | Chemical shifts available on SpectraBase | [4] |
| Infrared (IR) (neat) | ν 3373, 2977, 1692, 1602, 1415, 1210, 1130, 818 cm⁻¹ | [3] |
| Mass Spectrometry (MS) | Data available on SpectraBase | [4] |
Synthesis
The primary synthetic route to 2',4',6'-Trimethoxyacetophenone is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[1] Another reported method involves the reaction of dimethyl sulfate (B86663) with phloroacetophenone.[2][3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the acylation of 1,3,5-trimethoxybenzene with acetyl chloride using aluminum chloride as a catalyst.[1][3]
Materials:
-
1,3,5-trimethoxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297) (EA)
Procedure:
-
A solution of 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in CH₂Cl₂ is cooled to 0 °C for 10 minutes.[3]
-
To this cooled solution, add AlCl₃ (1.9 g, 14.2 mmol) and acetyl chloride (1.26 mL, 1.4 g, 17.7 mmol).[3]
-
After stirring, the reaction is quenched by the addition of a 10% aqueous NaOH solution (40 mL).[3]
-
The product is extracted with CH₂Cl₂ (3 x 30 mL).[3]
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[3]
-
The resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate (5:1) eluent to yield the pure product as a white solid.[3]
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 2',4',6'-Trimethoxyacetophenone.
Biological Activities and Applications
2',4',6'-Trimethoxyacetophenone is a precursor for the synthesis of various biologically active compounds, particularly chalcones, which have demonstrated anti-inflammatory and anticancer properties.[1][5]
Anti-inflammatory Activity
Chalcones derived from 2',4',6'-trimethoxyacetophenone have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[5] This suggests potential as anti-inflammatory agents.[5] A study evaluating 14 synthetic chalcones derived from this compound found that eight of them had IC₅₀ values for NO inhibition that were lower than or equal to the control inhibitor, 1400W (IC₅₀ = 3.78 µM).[5] The IC₅₀ values for these chalcones ranged from 1.34 to 27.60 µM.[5]
Anticancer Activity
Research indicates that 2',4',6'-trimethoxyacetophenone and its derivatives exhibit potential in cancer research.[1] The proposed mechanisms for its anticancer effects include:
-
Aromatase Inhibition: Inhibition of this enzyme can impact estrogen synthesis, which is significant in hormone-dependent cancers.[1]
-
Topoisomerase II Inhibition: Interaction with this enzyme can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.[1]
-
Tubulin Polymerization Disruption: Its structural similarity to colchicine (B1669291) allows it to compete for binding sites on tubulin, thereby disrupting microtubule formation, which is crucial for cell division.[1]
Diagram of Potential Anticancer Mechanisms:
Caption: Potential molecular targets and downstream effects in cancer cells.
Other Applications
Beyond its pharmaceutical potential, 2',4',6'-trimethoxyacetophenone is utilized in:
-
Chemical Research: As a reagent in organic synthesis for the creation of more complex molecules.[1]
-
Agriculture: Potential application in the development of pesticides or herbicides due to its biological properties.[1]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2',4',6'-Trimethoxyacetophenone is classified as causing serious eye irritation.
Table 3: GHS Hazard Information
| Pictogram | GHS07 (Exclamation mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statement | H319: Causes serious eye irritation |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
2',4',6'-Trimethoxyacetophenone is a synthetically accessible compound with significant potential, particularly as a scaffold for the development of novel therapeutic agents. Its role as a precursor to bioactive chalcones with anti-inflammatory and anticancer properties makes it a compound of interest for further investigation. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for researchers aiming to explore its full potential in drug discovery and other chemical applications.
References
- 1. Buy 2',4',6'-Trimethoxyacetophenone | 832-58-6 [smolecule.com]
- 2. 2',4',6'-TRIMETHOXYACETOPHENONE | 832-58-6 [chemicalbook.com]
- 3. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
